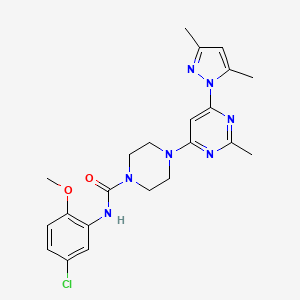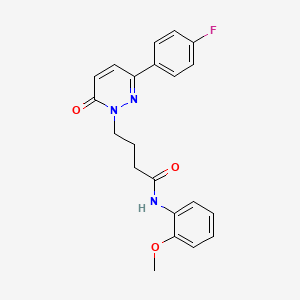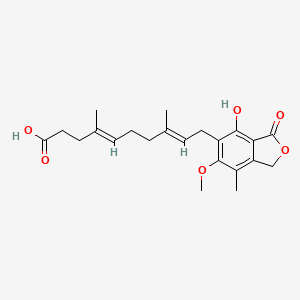
Mycophenolic acid IV
Overview
Description
Mycophenolic acid (MPA) is a potent immunosuppressant agent that inhibits de novo purine biosynthesis . It was derived from Penicillium stoloniferum, and has also shown antibacterial, antifungal, and antiviral properties . MPA is used in immunosuppressive regimens as part of a triple therapy that includes a calcineurin inhibitor (ciclosporin or tacrolimus) and prednisolone .
Synthesis Analysis
The synthesis and characterization of mycophenolic acid salt are presented in a study . Mycophenolic acid is a BCS class 2 drug used as a potential immune-suppressing agent. It has potential uses but has solubility issues; converting to salt form can increase solubility and help in formulation development . The DSC curves of the parent drug and its isobutanolammonium salt vary, indicating that the drug and the salt former had undergone a chemical interaction .
Chemical Reactions Analysis
Mycophenolic acid isobutanolammonium salt: synthesis, structural characterization, and solubility investigations . The DSC curves of the parent drug and its isobutanolammonium salt vary, indicating that the drug and the salt former had undergone a chemical interaction .
Physical And Chemical Properties Analysis
Mycophenolic acid is a white to off-white crystalline powder . Its partition coefficient (n-octanol/water) is 0.0085 at pH 2 and 238 at pH 7.4 .
Scientific Research Applications
1. Hematopoietic Stem Cell Transplantation
Mycophenolic acid IV, as a prodrug of mycophenolate mofetil, is used in hematopoietic stem cell transplantation (HCT). It aids in improving engraftment and reducing graft-versus-host disease. Population pharmacokinetic models have been developed to optimize dose adjustment in this context (Labriffe et al., 2020).
2. Mechanism in CD4+ T Cell Suppression
Mycophenolic acid operates by inhibiting inosine monophosphate dehydrogenase, crucial in the biosynthesis of guanine nucleotides for lymphocyte clonal expansion. Its suppression of human CD4+ T cells involves reducing IL-17, IFN-γ, and TNF-α production, indicating a broader immunosuppressive mechanism than previously recognized (He et al., 2011).
3. HIV Infection Inhibition
Mycophenolic acid may impede HIV infection both through virological and immunological mechanisms, including apoptosis in activated CD4+ T cells and reducing the pool of these cells available for viral replication (Chapuis et al., 2000).
4. Treatment of Lupus Nephritis
In the treatment of lupus nephritis, mycophenolic acid has shown variable efficacy across ethnic groups. Pharmacokinetic monitoring suggests a correlation between drug concentration and therapeutic response, indicating its potential in personalized medicine for this condition (Lertdumrongluk et al., 2010).
5. Pharmacokinetics in Autoimmune Disease
Mycophenolic acid's pharmacokinetics and pharmacodynamics in autoimmune diseases indicate substantial between-subject variability. Factors like renal function, serum albumin levels, and drug interactions affect its pharmacokinetics, essential for dosage decisions in autoimmune disease treatment (Abd Rahman et al., 2013).
6. Bioavailability in Heart Transplant Recipients
Studies on heart transplant recipients show that the oral and intravenous formulations of mycophenolic acid have similar drug exposure levels, with excellent bioavailability of the oral form compared to the IV formulation (Armstrong et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Mycophenolate (also known as mycophenolic acid [MPA]), a powerful inhibitor of lymphocyte proliferation, has been used since the early 1990s for the prevention of acute allograft rejection . Mycophenolate is also widely used as a glucocorticoid-sparing agent for the treatment of patients with a variety of rheumatic diseases . The use of mycophenolate in specific autoimmune disorders, organ transplantation, and other conditions with presumed immunologic bases (eg, Crohn disease) is presented separately .
properties
IUPAC Name |
(4E,8E)-10-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4,8-dimethyldeca-4,8-dienoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c1-13(6-5-7-14(2)9-11-18(23)24)8-10-16-20(25)19-17(12-28-22(19)26)15(3)21(16)27-4/h7-8,25H,5-6,9-12H2,1-4H3,(H,23,24)/b13-8+,14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGCNVRPGPHOAR-CCLLZULESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC=C(C)CCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CC/C=C(\C)/CCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345693 | |
| Record name | Mycophenolic acid IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mycophenolic acid IV | |
CAS RN |
74838-16-7 | |
| Record name | Mycophenolic acid IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




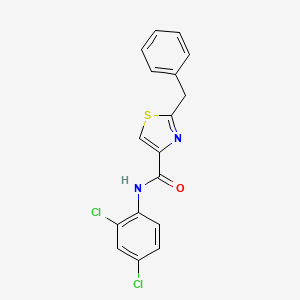
![8-(4-ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2885254.png)
![Ethyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-1-methylpyrazole-4-carboxylate](/img/structure/B2885255.png)
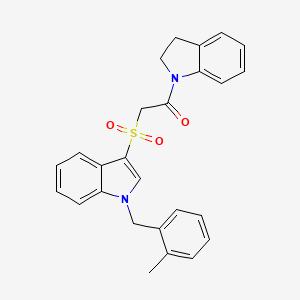
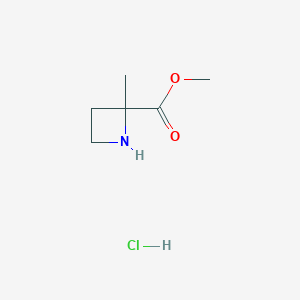
![N-(3,5-dimethoxyphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2885259.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2885261.png)

![4-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B2885267.png)
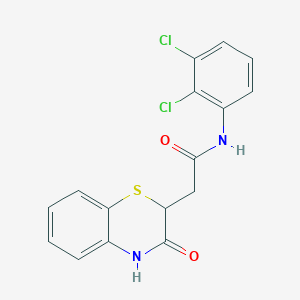
![5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2885271.png)
